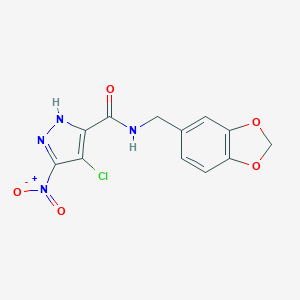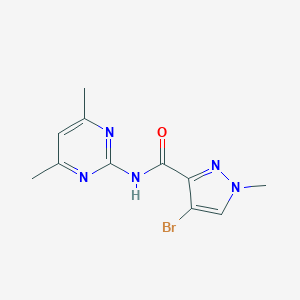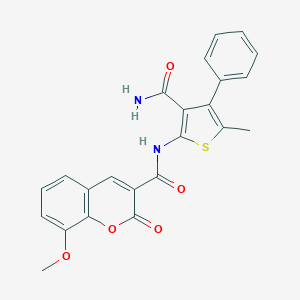
4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide, also known as CENPCAR, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been widely studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neuroscience, 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been found to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. In drug discovery, 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide is complex and involves multiple pathways and targets. One of the main mechanisms of action is the inhibition of specific enzymes and proteins that are involved in cell signaling and proliferation. 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has also been shown to modulate the activity of certain ion channels and neurotransmitters, which may contribute to its effects on the nervous system.
Biochemical and Physiological Effects:
4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific application and context. In cancer research, 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In neuroscience, 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been shown to modulate the release and uptake of certain neurotransmitters, which may have implications for the treatment of neurological disorders. Overall, 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been found to have a favorable safety profile and low toxicity in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide is its versatility and potential for use in various applications. 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide is also relatively easy to synthesize and purify, making it accessible for use in academic and industrial settings. However, one of the main limitations of 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.
Orientations Futures
There are several future directions for research on 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide, including the development of new derivatives and analogs with improved properties and efficacy. In cancer research, future studies may focus on the use of 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide in combination with other drugs or therapies to enhance its anti-cancer effects. In neuroscience, future studies may explore the potential of 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Overall, the potential applications of 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide are vast and exciting, and further research is needed to fully explore its therapeutic potential.
Méthodes De Synthèse
4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide can be synthesized using a simple and efficient method that involves the reaction between 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid and 1-naphthylamine in the presence of a coupling agent. The resulting product is then purified using column chromatography to obtain 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide in high yield and purity.
Propriétés
Nom du produit |
4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide |
|---|---|
Formule moléculaire |
C16H14ClN3O |
Poids moléculaire |
299.75 g/mol |
Nom IUPAC |
4-chloro-2-ethyl-N-naphthalen-1-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H14ClN3O/c1-2-20-15(13(17)10-18-20)16(21)19-14-9-5-7-11-6-3-4-8-12(11)14/h3-10H,2H2,1H3,(H,19,21) |
Clé InChI |
LFJIZKWMZGALCK-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213964.png)

![4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213967.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide](/img/structure/B213971.png)
![3-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-methylbenzoic acid](/img/structure/B213972.png)
![4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine](/img/structure/B213974.png)

![6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B213978.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B213980.png)


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213987.png)